molecular formula C18H22N2O5S2 B305130 2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide

2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide

Número de catálogo B305130
Peso molecular: 410.5 g/mol
Clave InChI: UYZYBKGEDXTSGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells, a type of white blood cell that is involved in the immune response.

Mecanismo De Acción

2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide is a selective inhibitor of BTK, which is a key component of the B cell receptor signaling pathway. BTK is involved in the activation of B cells, which play a crucial role in the immune response. Inhibition of BTK by this compound leads to the suppression of B cell activation and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of B cell activation and proliferation, and the induction of apoptosis in cancer cells. Furthermore, this compound has been shown to enhance the activity of other cancer drugs, such as lenalidomide and dexamethasone.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. Furthermore, this compound has shown promising results in preclinical studies, indicating its potential use in the treatment of various types of cancer. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.

Direcciones Futuras

There are several future directions for the development of 2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to BTK inhibitors, which may improve patient selection and treatment outcomes. Another area of research is the development of combination therapies that can enhance the activity of BTK inhibitors and overcome resistance mechanisms. Additionally, further studies are needed to evaluate the safety and efficacy of BTK inhibitors in clinical settings, particularly in combination with other cancer drugs.

Métodos De Síntesis

The synthesis of 2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzene with chlorosulfonic acid to form the corresponding sulfonic acid. This sulfonic acid is then reacted with methylamine to form the corresponding sulfonamide. The resulting sulfonamide is then reacted with 2-(methylthio)aniline and acetic anhydride to form this compound.

Aplicaciones Científicas De Investigación

2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. Furthermore, this compound has been shown to enhance the activity of other cancer drugs, such as lenalidomide and dexamethasone.

Propiedades

Fórmula molecular

C18H22N2O5S2

Peso molecular

410.5 g/mol

Nombre IUPAC

2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C18H22N2O5S2/c1-20(12-18(21)19-14-7-5-6-8-16(14)26-4)27(22,23)17-11-13(24-2)9-10-15(17)25-3/h5-11H,12H2,1-4H3,(H,19,21)

Clave InChI

UYZYBKGEDXTSGG-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

SMILES canónico

CN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.